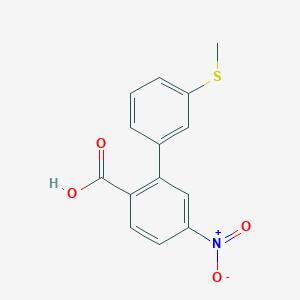
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(3-methylthiophenyl)benzoic acid, also known as 6-Cl-2-MTPB, is an organochlorine compound with a molecular formula of C10H7ClO2S. It is a white crystalline solid with a melting point of 155 °C and a solubility of 0.3 g/L in water. 6-Cl-2-MTPB is a widely used compound in scientific research, as it is an important intermediate for the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances.
Mécanisme D'action
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is an organochlorine compound, meaning it contains a chlorine atom bonded to a carbon atom. This chlorine atom is highly reactive and can act as a catalyst for various reactions. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has a high affinity for certain molecules, such as proteins, lipids, and nucleic acids, which makes it useful for targeting specific molecules within cells.
Biochemical and Physiological Effects
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to reduce the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is its high reactivity. This makes it an ideal catalyst for various reactions, as well as a useful tool for targeting specific molecules within cells. It is also relatively easy to synthesize, making it a cost-effective choice for researchers. However, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is also toxic and must be handled with care. In addition, it has a high solubility in water, which can make it difficult to remove from solutions.
Orientations Futures
There are a number of potential future directions for research involving 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%. One possible direction is to further explore its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted to explore its potential as a catalyst for various reactions, as well as its potential uses in the synthesis of other compounds. Finally, further research could be conducted to explore its potential toxicity and how to best handle and dispose of it safely.
Méthodes De Synthèse
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-methylthiophenol with chlorine gas in the presence of a base, such as sodium hydroxide. This reaction produces 6-chloro-3-methylthiophenol, which is then reacted with benzoyl chloride in the presence of a base. This reaction produces 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%.
Applications De Recherche Scientifique
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts.
Propriétés
IUPAC Name |
2-chloro-6-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDHRJWVNVIKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














